RFRP-3(human) (TFA)
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Overview
Description
RF-amide related peptide-3 (RFRP-3) is a hypothalamic neuropeptide, which is the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH). It plays a crucial role in regulating reproductive functions, energy homeostasis, and metabolism in mammals . RFRP-3 exerts its effects through G-protein coupled receptor 147, inhibiting the reproductive axis and modulating feeding behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RFRP-3 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Industrial Production Methods
Industrial production of RFRP-3 follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
RFRP-3 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered biological activity, which are used for structure-activity relationship studies .
Scientific Research Applications
RFRP-3 has diverse applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive functions, energy homeostasis, and feeding behavior
Medicine: Potential therapeutic target for metabolic disorders, reproductive issues, and appetite regulation
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
RFRP-3 exerts its effects by binding to G-protein coupled receptor 147 (GPR147). This interaction inhibits the release of gonadotropins, thereby regulating reproductive functions. Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .
Comparison with Similar Compounds
Similar Compounds
Gonadotropin-Inhibitory Hormone (GnIH): The avian ortholog of RFRP-3, which also inhibits gonadotropin release.
Kisspeptin: Another hypothalamic peptide involved in regulating reproductive functions.
Neuropeptide Y (NPY): Modulates feeding behavior and energy balance.
Uniqueness
RFRP-3 is unique due to its dual role in regulating both reproductive functions and energy homeostasis. Its ability to inhibit gonadotropin release and stimulate feeding behavior distinguishes it from other neuropeptides .
Properties
Molecular Formula |
C47H73F3N14O12 |
---|---|
Molecular Weight |
1083.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H72N14O10.C2HF3O2/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52);(H,6,7)/t27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI Key |
LCBRZDXHPQCTQQ-UVBOWJBISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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